Functional Agonist Activity at MRGPRX4: Direct Comparison with MS47133 and Nateglinide
MS47134 demonstrates potent agonist activity at human MRGPRX4 with an EC50 of 149 nM in functional assays . In direct head-to-head comparison within the same study, the structurally related analog MS47133 (bearing an N-methylamide capping modification) exhibits a substantially higher EC50 of 1,240 nM, representing an 8.3-fold reduction in functional potency relative to MS47134 [1]. This potency differential is driven by the distinct hydrogen-bonding and hydrophobic interactions of the free carboxylic acid moiety of MS47134 compared to the methylamide terminus of MS47133 within the MRGPRX4 orthosteric pocket.
| Evidence Dimension | Functional agonist potency (EC50) at MRGPRX4 |
|---|---|
| Target Compound Data | 149 nM |
| Comparator Or Baseline | MS47133 (N-methylamide analog): 1,240 nM |
| Quantified Difference | 8.3-fold higher potency for MS47134 |
| Conditions | Functional agonist assay measuring MRGPRX4 activation |
Why This Matters
For researchers requiring robust MRGPRX4 activation with minimal compound consumption, MS47134's 8.3-fold greater potency translates to lower working concentrations, reduced off-target risk at higher doses, and improved assay sensitivity compared to the structurally similar MS47133.
- [1] Cao, C., et al. Structure, function and pharmacology of human itch GPCRs. Extended Data Fig. 8: Functional characterization of optimized MRGPRX4 agonists. Nature. 2021; 600: 164-169. View Source
